molecular formula C10H19Cl2N3O2 B1521535 1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride CAS No. 1193387-09-5

1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride

Cat. No.: B1521535
CAS No.: 1193387-09-5
M. Wt: 284.18 g/mol
InChI Key: ZZHXRQOVMXORJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride is a chemical hybrid structure of interest in medicinal chemistry for central nervous system (CNS) research. This compound integrates a pyrrolidine-2,5-dione (succinimide) core, a privileged scaffold in anticonvulsant development, with a piperazine moiety, a feature common in many bioactive molecules . Researchers are exploring such hybrid molecules as part of a multi-functional framework approach for developing new therapeutic candidates . Scientific literature indicates that structurally related pyrrolidine-2,5-dione derivatives are being investigated preclinically for their potential broad-spectrum antiseizure properties and efficacy in models of neuropathic pain . The mechanism of action for these analogs is complex but may involve interaction with neuronal voltage-sensitive sodium channels and modulation of calcium currents . The dihydrochloride salt form enhances water solubility, facilitating in vitro and in vivo research applications by improving bioavailability and enabling easier formulation for laboratory studies . This makes it a valuable tool for scientists engaged in the design and synthesis of novel compounds for neurological and pharmacological research.

Properties

IUPAC Name

1-(2-piperazin-1-ylethyl)pyrrolidine-2,5-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2.2ClH/c14-9-1-2-10(15)13(9)8-7-12-5-3-11-4-6-12;;/h11H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHXRQOVMXORJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride (CAS No. 1193387-09-5) is a compound of interest due to its potential therapeutic applications, particularly in the fields of neurology and psychiatry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H19Cl2N3O2
  • Molecular Weight : 261.71 g/mol
  • CAS Number : 1193387-09-5

The compound's mechanism is primarily linked to its interaction with neurotransmitter systems, particularly those involving GABA and glutamate. Studies have indicated that it may exhibit anticonvulsant properties by modulating voltage-gated sodium and calcium channels, as well as influencing GABA transporters (GAT) .

Anticonvulsant Activity

Research has demonstrated that derivatives of pyrrolidine-2,5-dione, including this compound, exhibit significant anticonvulsant activity in various models. In the maximal electroshock (MES) test and the 6 Hz test, certain derivatives showed protective effects against seizures, with ED50 values indicating efficacy comparable to established antiepileptic drugs .

Table 1: Anticonvulsant Activity of Pyrrolidine Derivatives

CompoundED50 (mg/kg)Reference DrugReference ED50 (mg/kg)
1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dioneTBDValproic Acid252.7
Compound X62.14Ethosuximide221.7

Analgesic Effects

In addition to anticonvulsant properties, this compound has shown promise in analgesic applications. In vitro studies indicated that it possesses antinociceptive activity, which was evaluated using hot plate and writhing tests. The mechanism appears to involve TRPV1 receptor affinity, which is crucial for pain modulation .

Table 2: Analgesic Activity Assessment

Test TypeCompound TestedResult
Hot Plate Test1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dioneSignificant analgesic effect observed
Writhing TestCompound YModerate effect

Case Studies

A notable study evaluated the mutagenic and antimutagenic properties of pyrrolidine derivatives using the Vibrio harveyi mutagenicity test. The findings suggested that while some derivatives exhibited mutagenic properties, others showed protective effects against mutagens . This highlights the need for further investigation into the safety profile of this compound.

Toxicology and Safety

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies on hepatotoxicity using HepG2 cells revealed that certain concentrations did not exhibit significant cytotoxic effects, indicating a favorable safety margin at therapeutic doses .

Scientific Research Applications

Safety data for this compound indicates it may pose risks if not handled properly. Precautionary measures include avoiding inhalation and contact with skin, as well as using personal protective equipment.

Pharmaceutical Development

1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride has been investigated for its potential use in the development of new pharmaceuticals. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery in areas such as:

  • Antidepressants : Compounds with piperazine moieties are often explored for their effects on serotonin receptors, which are crucial in mood regulation.
  • Antipsychotics : The piperazine ring is a common feature in many antipsychotic drugs, indicating potential in treating schizophrenia or bipolar disorder.

Neuroscience Research

Research has indicated that derivatives of pyrrolidine can influence neurotransmitter systems. This compound's ability to modulate these systems positions it as a valuable tool in neuroscience research, particularly in studying:

  • Anxiety Disorders : Investigating its effects on anxiety-related behaviors in animal models.
  • Cognitive Function : Assessing potential neuroprotective effects and cognitive enhancement properties.

Biochemical Studies

This compound has been utilized in biochemical assays to study enzyme interactions and protein binding. Its unique structure allows for specific binding studies, which can elucidate mechanisms of action for various biological processes.

Case Studies and Experimental Findings

Several studies have highlighted the efficacy of this compound in experimental settings:

  • Antidepressant Activity : A study demonstrated that derivatives of this compound showed significant antidepressant-like effects in rodent models, suggesting its potential as a lead compound for further development.
  • Neuroprotective Effects : Research indicated that treatment with this compound led to reduced neuronal apoptosis under oxidative stress conditions, highlighting its potential role in neuroprotection.
  • Protein Interaction Studies : In vitro studies revealed that this compound could effectively inhibit certain enzymes involved in metabolic pathways, providing insights into its biochemical mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds:

Rivastigmine (C₁₄H₂₂N₂O₂): A carbamate-based acetylcholinesterase inhibitor for Alzheimer’s disease. Shares a piperazine-like substructure but lacks the succinimide core .

Tacrine (C₁₃H₁₄N₂): A smaller, non-selective acetylcholinesterase inhibitor with a fused aromatic system instead of a piperazine .

LP (2-(piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine) : Synthesized via ketimine formation from 2-(piperazin-1-yl)ethanamine and pyridinyl ketones. Features a pyridine substituent instead of succinimide .

1-[2-oxo-2-{4-[(thiophen-3-yl)methyl]piperazin-1-yl}ethyl]pyrrolidine-2,5-dione hydrochloride (C₁₅H₂₀ClN₃O₃S): A thiophene-substituted analogue with enhanced lipophilicity .

Table 1: Molecular Properties Comparison
Compound Molecular Weight (g/mol) Rotatable Bonds Polar Surface Area (Ų) Key Features
Target Compound (Dihydrochloride) 282.92 2 ~80 High solubility, rigid core
Rivastigmine 250.34 6 ~85 Carbamate group, neuroactive
LP ~250 (estimated) 4 ~95 Pyridine substituent, ketimine linkage
Thiophene-substituted analogue 357.86 3 ~100 Thiophene enhances lipophilicity

Bioavailability and Physicochemical Properties

  • Rotatable Bonds : The target compound has only 2 rotatable bonds (ethyl linker), compared to 4–6 in analogues like LP and Rivastigmine. Fewer rotatable bonds correlate with improved oral bioavailability .
  • Polar Surface Area (PSA) : The target’s PSA (~80 Ų) is lower than LP (~95 Ų) and the thiophene analogue (~100 Ų), aligning with the ≤140 Ų threshold for good bioavailability .
  • Solubility : The dihydrochloride salt form ensures high aqueous solubility, unlike neutral analogues (e.g., LP), which may require formulation adjustments .

Pharmacological and Therapeutic Potential

  • This contrasts with Tacrine’s direct acetylcholinesterase inhibition .
  • Antimicrobial Applications : Piperazine derivatives are explored for antimicrobial activity. The succinimide core may modulate bacterial enzyme binding compared to pyridine (LP) or thiophene substituents .

Commercial and Research Status

  • The target compound is commercially available (e.g., sc-333447 from Santa Cruz Biotechnology), whereas LP and 2HP are primarily research-grade compounds .
  • The thiophene-substituted analogue (CAS: 1351609-79-4) is also marketed, highlighting structural flexibility in piperazine-succinimide hybrids .

Preparation Methods

Preparation of Intermediates

  • Starting Materials: The synthesis often begins with substituted succinic acids or related dicarboxylic acids prepared via Knoevenagel condensation or other condensation methods involving aldehydes and malonate esters, followed by hydrolysis steps to obtain the desired dicarboxylic acids.

  • Example: Commercial benzo[b]thiophene-2-carboxaldehyde treated with diethyl malonate yields unsaturated diesters, which after KCN addition and hydrolysis produce dicarboxylic acids used in later steps.

Formation of Piperazine Derivatives

  • Boc-Protected Piperazines: Boc (tert-butoxycarbonyl) protection of piperazine nitrogen atoms is employed to facilitate selective N-arylation with aryl bromides, yielding Boc-protected 4-phenylpiperazine derivatives.

  • Deprotection: Removal of Boc groups is achieved under acidic conditions (e.g., trifluoroacetic acid), followed by neutralization with ammonium hydroxide to yield free amines.

Alkylation and Coupling Reactions

  • Alkylation: The free amines are alkylated with alkylating agents such as N-(3-bromoethyl)-phthalimide or N-(3-bromopropyl)-phthalimide to introduce the alkylene linker between the piperazine and the pyrrolidine-2,5-dione moiety.

  • Cyclocondensation: The alkylated intermediates undergo cyclocondensation with dicarboxylic acids to form the pyrrolidine-2,5-dione ring system, completing the core structure.

  • Alternative Coupling: Another route involves coupling aminoalkylpiperazines with succinic acid derivatives in the presence of coupling agents like carbonyldiimidazole (CDI) in dry dimethylformamide at room temperature for 24 hours, followed by purification.

Formation of Hydrochloride Salt

  • The final compounds are converted into dihydrochloride salts by treatment with hydrochloric acid in anhydrous ethanol or methanol, which improves water solubility and crystallinity.

Representative Experimental Procedure

Step Reagents & Conditions Outcome/Yield Notes
1. Preparation of dicarboxylic acid intermediate Knoevenagel condensation of aldehyde with diethyl malonate, KCN addition, hydrolysis Intermediate acids obtained Purity confirmed by spectral analysis
2. Boc protection & N-arylation Boc-piperazine + aryl bromide, N-arylation reaction Boc-protected piperazine derivatives Facilitates selective substitution
3. Boc deprotection Treatment with trifluoroacetic acid (TFA), neutralization with NH4OH Free amines Ready for alkylation
4. Alkylation Alkylating agent (e.g., N-(3-bromoethyl)-phthalimide), dry acetone, K2CO3, KI catalyst, 60°C, 24 h Alkylated intermediates Monitored by HPLC
5. Cyclocondensation Reaction with dicarboxylic acid intermediates Pyrrolidine-2,5-dione derivatives Forms core ring system
6. Salt formation Treatment with 2M HCl in methanol or ethanol Dihydrochloride salts Improves solubility and crystallinity

Analytical and Purification Methods

  • Purification: Column chromatography using silica gel with dichloromethane:methanol mixtures is standard for isolating pure compounds.

  • Characterization: Purity and structure confirmation are done by:

    • Thin-layer chromatography (TLC)
    • High-performance liquid chromatography (HPLC)
    • Nuclear magnetic resonance (1H-NMR, 13C-NMR)
    • Mass spectrometry (LC/MS)
    • Elemental analysis (C, H, N)

Research Findings and Yields

  • Yields for alkylation and final product formation range typically from 31% to 86%, depending on the specific substituents and reaction conditions.

  • The hydrochloride salts are generally obtained as crystalline solids with melting points and spectral data consistent with the proposed structures.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Comments
Solvent Dry acetone, dry dimethylformamide, ethanol Solvent choice depends on step
Temperature Room temperature to 60 °C Alkylation typically at 60 °C
Reaction Time 3 h to 24 h Longer times for coupling steps
Catalysts/Additives Potassium carbonate, potassium iodide, CDI Facilitate alkylation and coupling
Purification Techniques Column chromatography, crystallization Ensures high purity
Salt Formation 2M HCl in methanol or ethanol Converts free bases to hydrochloride salts

Q & A

Basic: What are the recommended methodologies for synthesizing 1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride?

Answer:
The synthesis typically involves coupling a pyrrolidine-2,5-dione derivative with a piperazine-ethyl intermediate under controlled conditions. Key steps include:

  • Nucleophilic substitution : Reacting 2-chloroethylpyrrolidine-2,5-dione with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours.
  • Salt formation : Treating the free base with hydrochloric acid (HCl) in an anhydrous solvent (e.g., ethanol) to form the dihydrochloride salt, enhancing water solubility .
  • Purification : Use column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization (ethanol/water mixture) to achieve >95% purity.

Critical parameters : Reaction temperature, stoichiometry of piperazine (1.2–1.5 equivalents), and inert atmosphere (N₂/Ar) to prevent oxidation .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
A multi-technique approach is required:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the piperazine NH protons (δ 2.5–3.5 ppm) and pyrrolidine-2,5-dione carbonyl groups (δ 170–175 ppm) .
  • Mass spectrometry (MS) : ESI-MS in positive ion mode to verify the molecular ion peak [M+H]⁺ at m/z 256.2 (free base) and chloride adducts .
  • HPLC : Reverse-phase C18 column with UV detection (210 nm) to assess purity (>98%) using a gradient of acetonitrile/water (0.1% TFA) .
  • Elemental analysis : Confirm stoichiometry of Cl⁻ (theoretical: 24.3% for dihydrochloride) .

Basic: What are the solubility and stability considerations for this compound in aqueous buffers?

Answer:

  • Solubility : The dihydrochloride salt enhances water solubility (>50 mg/mL at 25°C). For biological assays, dissolve in PBS (pH 7.4) or saline, with sonication if necessary .
  • Stability :
    • pH-dependent degradation : Stable at pH 4–6; avoid alkaline conditions (pH >8) to prevent piperazine ring hydrolysis.
    • Storage : -20°C in desiccated, light-protected vials. Lyophilized powder remains stable for >2 years .
  • In-use stability : Monitor decomposition via HPLC after 24 hours in solution at 37°C (<5% degradation acceptable) .

Advanced: How can computational methods optimize reaction conditions for scaling up synthesis?

Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., nucleophilic substitution efficiency) .
  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables:
    • Factors : Temperature, solvent polarity, catalyst (e.g., KI for SN2 reactions).
    • Outputs : Yield, purity, reaction time.
      Example: A 3² factorial design reduced reaction time from 24 to 8 hours while maintaining 85% yield .
  • Machine learning : Train models on historical reaction data to predict optimal reagent ratios and solvent systems .

Advanced: What strategies are effective for resolving contradictory data in biological activity studies?

Answer:
Contradictions may arise from assay variability or compound instability. Mitigation strategies include:

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ trends .
  • Metabolite screening : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed piperazine) that may interfere with activity .
  • Orthogonal assays : Combine enzymatic inhibition data with cell-based viability assays (e.g., MTT) to distinguish direct target effects from cytotoxicity .
  • Batch consistency : Compare results across independently synthesized batches to rule out impurities .

Advanced: How can researchers design experiments to study the compound’s mechanism of action in neurological targets?

Answer:

  • Receptor binding assays : Radioligand displacement studies (e.g., ³H-labeled ligands for σ-1 or NMDA receptors) to quantify affinity (Kᵢ values) .
  • Electrophysiology : Patch-clamp recordings in neuronal cells to assess ion channel modulation (e.g., GABAₐ or glutamate receptors) .
  • Kinetic studies : Stopped-flow fluorescence to measure binding/unbinding rates (kₒₙ/kₒff) and residence time .
  • In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in receptor active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[2-(Piperazin-1-yl)ethyl]pyrrolidine-2,5-dione dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.